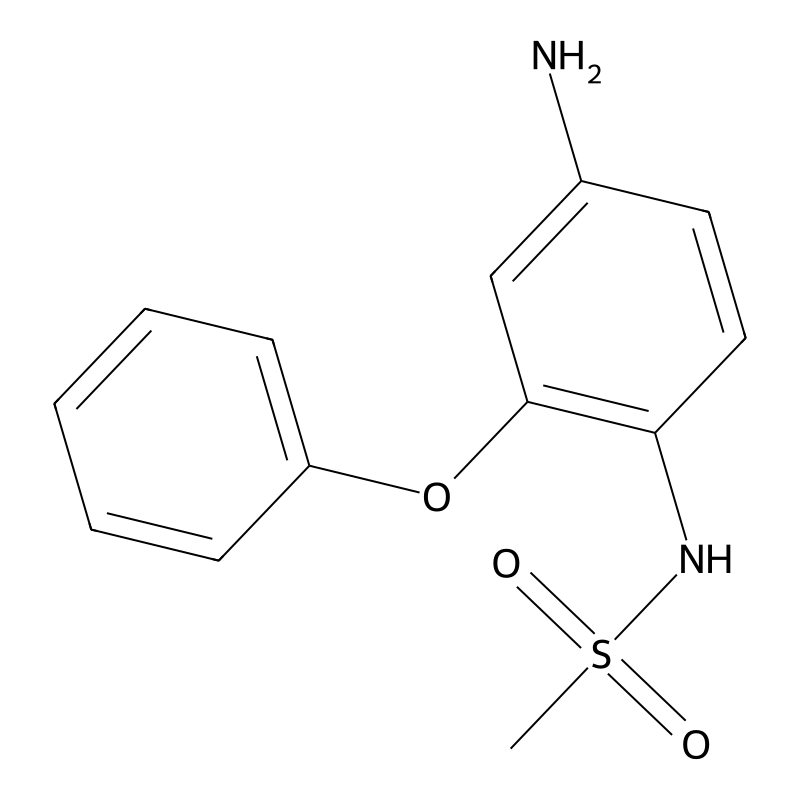

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide possesses a sulfonamide group and an amine group, making it a potential intermediate for the synthesis of more complex molecules. Research on similar compounds suggests its use as a building block for the creation of novel therapeutic agents .

Bioactivity Investigations

Due to the presence of the amine group, N-(4-Amino-2-phenoxyphenyl)methanesulfonamide might hold potential for biological activity. However, no published research specifically explores its bioactivity. Scientists often investigate compounds with similar structures for their biological properties, such as anti-inflammatory or antitumor effects .

Availability for Research

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a sulfonamide compound derived from nimesulide, a non-steroidal anti-inflammatory drug. This compound features an amino group and a phenoxy group, which contribute to its chemical reactivity and biological properties. The molecular formula for N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is C13H14N2O3S, and its structure includes a methanesulfonamide moiety that enhances its solubility and pharmacological activity .

- Acylation: The amino group in the compound is highly reactive and can be acylated using acyl chlorides, leading to the formation of N-acyl derivatives. This reaction typically proceeds under mild conditions due to the nucleophilicity of the amino group .

- Sulfonylation: Similar to acylation, the methanesulfonamide moiety can participate in sulfonylation reactions, which can modify the compound's biological activity .

- Reduction: The nitro derivative of this compound, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, can be reduced to form N-(4-amino-2-phenoxyphenyl)methanesulfonamide using reducing agents like tin and hydrochloric acid .

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide exhibits notable biological activities, particularly as an anti-inflammatory agent. Its derivatives have been studied for their potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), with some showing selectivity for COX-2, which is implicated in inflammatory processes . Additionally, derivatives have been evaluated for antiviral and anticancer properties, although results have shown variable efficacy across different cell lines .

The synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide generally involves:

- Reduction of N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide: This is achieved using tin in hydrochloric acid at elevated temperatures (around 90 ºC) for several hours. The reaction yields the desired amine product in high yield .

- Acylation/Sulfonylation: The resulting amine can then be subjected to acylation or sulfonylation reactions to produce various derivatives with enhanced biological activities .

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide finds applications primarily in medicinal chemistry:

- Pharmaceutical Development: It serves as a precursor for developing new anti-inflammatory drugs with improved selectivity and efficacy.

- Research: Its derivatives are used in studies exploring mechanisms of action against various diseases, including cancer and viral infections.

Studies involving N-(4-Amino-2-phenoxyphenyl)methanesulfonamide have focused on its interactions with biological targets:

- Cyclooxygenase Inhibition: Research indicates that certain derivatives effectively inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory responses .

- Antiviral Activity: Some derivatives have shown promise against viruses such as HIV and herpes simplex virus, suggesting potential therapeutic applications in virology .

Several compounds share structural similarities with N-(4-Amino-2-phenoxyphenyl)methanesulfonamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nimesulide | Nitro group instead of amino | Established anti-inflammatory drug |

| Sulfanilamide | Simple sulfanilamide structure | Used as an antibiotic |

| N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide | Contains a nitro group | Precursor for reduction to form N-(4-amino) |

| 4-Amino-N-(2-methylphenyl)benzenesulfonamide | Methyl substitution on phenyl | Different substitution pattern affecting activity |

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide stands out due to its specific structural features that enhance its reactivity and biological activity compared to these similar compounds. Its unique combination of the phenoxy group and sulfonamide moiety allows for diverse modifications that can lead to compounds with tailored pharmacological profiles.